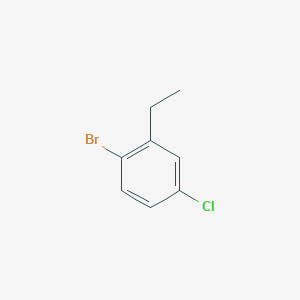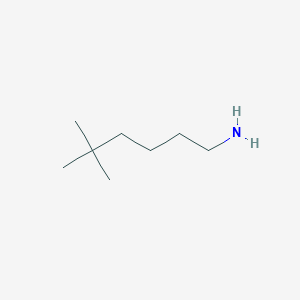![molecular formula C13H14N2O3 B2907356 Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate CAS No. 903163-04-2](/img/structure/B2907356.png)
Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazone with dihydrofuran can yield the desired indazole derivative . The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the furan or indazole rings, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical properties may be exploited in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The furan and indazole rings may facilitate binding to specific proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibit similar structural features and biological activities.
Imidazole Derivatives: These compounds share the heterocyclic core and are used in various applications, including pharmaceuticals and agrochemicals.
Pyrazole Derivatives: Similar in structure, these compounds are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate stands out due to its fused furan-indazole structure, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, potentially leading to novel applications in research and industry.
Properties
IUPAC Name |
ethyl 8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8-6-14-15-11(8)10/h6H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDCFYUTVHVXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCC3=C2NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2907273.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2907275.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2907276.png)
![Ethyl 2-oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2907277.png)
![2-Methyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2907279.png)
![[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907282.png)
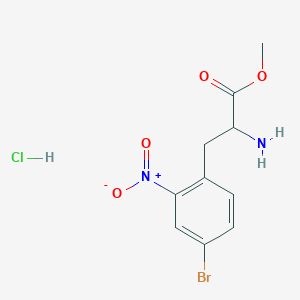
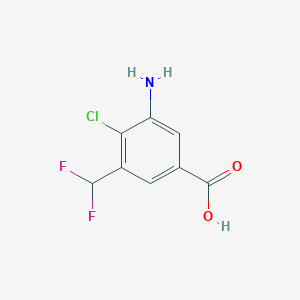
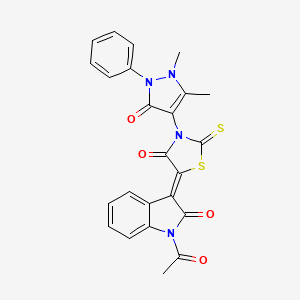
![1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone](/img/structure/B2907289.png)
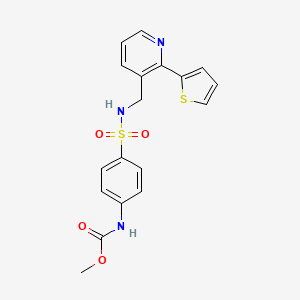
![3-Formyl-N-spiro[2.4]heptan-7-yl-1H-indole-6-carboxamide](/img/structure/B2907293.png)
